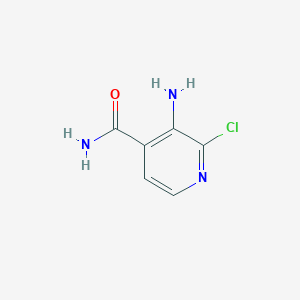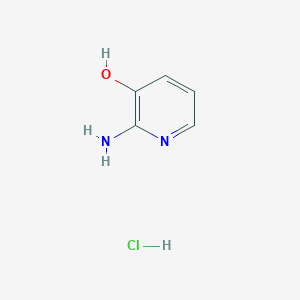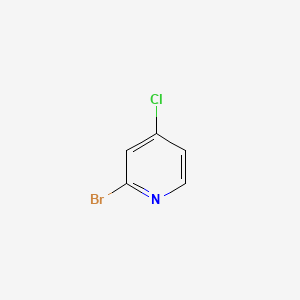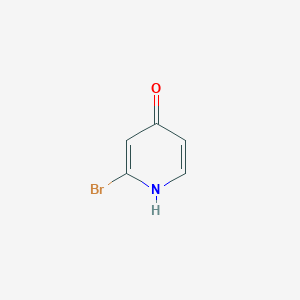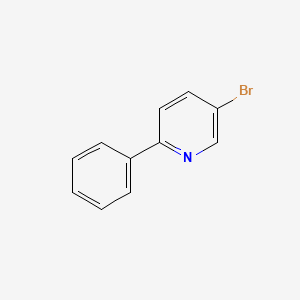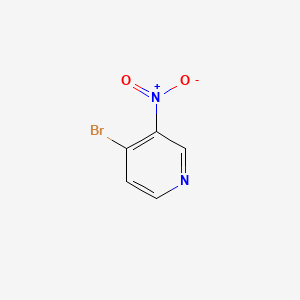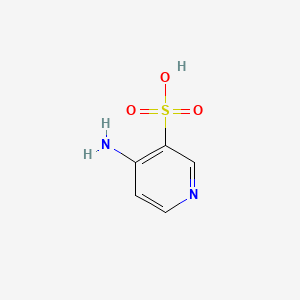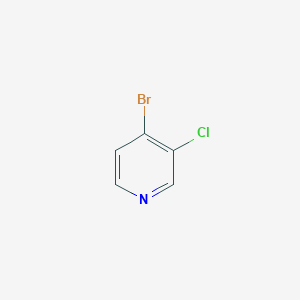![molecular formula C11H14OS B1272112 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal CAS No. 110452-12-5](/img/structure/B1272112.png)
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, also known as Methyl-2-methylthio-propanal (MMTP), is a sulfur-containing aldehyde that has been studied for its potential applications in scientific research. MMTP has been found to have a wide range of biochemical and physiological effects, which has made it a popular compound for use in laboratory experiments.
Scientific Research Applications
Anti-Helicobacter Pylori Agents
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal derivatives have shown significant potential in combating Helicobacter pylori, a gastric pathogen. A study outlined the synthesis of carbamates derived from this compound, which exhibited potent activity against various H. pylori strains, including those resistant to common antibiotics. These derivatives also displayed low activity against a range of other microorganisms, suggesting selective antibacterial properties (Carcanague et al., 2002).
Potential Antileukotrienic Agents
Research into the synthesis of certain 2-methyl-3-phenylprop-2-enoic acid derivatives, which are closely related to this compound, has indicated possible applications as antileukotrienic drugs. These compounds have been tested for their antiplatelet activity and in-vitro cytotoxicity, which suggests their potential in treating conditions related to leukotrienes (Jampílek et al., 2004).
Catalyst in Synthesis Reactions
This compound and its derivatives have been used as catalysts in various synthesis reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and pyrazolone, yielding high product yields without losing catalytic activity (Tayebi et al., 2011).
Dihydrofolate Reductase Inhibitors
Several dihydropyrimidine-5-carbonitrile derivatives, related to this compound, have been investigated for their potential as dihydrofolate reductase inhibitors. Structural characterization and molecular docking simulations have been conducted to assess their inhibitory potential against this enzyme, crucial in cancer treatment strategies (Al-Wahaibi et al., 2021).
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives
Research involving the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide has been conducted. These derivatives, which include modifications of this compound, are important for creating pharmaceuticals with significant biological activity (Kantam et al., 2010).
Photoredox-Catalyzed Cascade Annulation
A study on the photoredox-catalyzed cascade annulation of certain methyl(phenylethynyl)phenyl sulfanes and selanes with sulfonyl chlorides was conducted. This process, involving derivatives of this compound, led to the synthesis of benzothiophenes and benzoselenophenes, suggesting its potential in organic synthesis (Yan et al., 2018).
Electrochemical Corrosion Inhibition
Derivatives of this compound have been investigated for their role in inhibiting corrosion of mild steel in acidic solutions. Studies showed that these compounds effectively prevent corrosion, likely due to their adsorption on the steel surface (Behpour et al., 2008).
properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)sulfanylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-9-4-6-10(7-5-9)13-11(2,3)8-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXCGBGFFHWILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377674 |
Source


|
| Record name | Propanal, 2-methyl-2-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110452-12-5 |
Source


|
| Record name | Propanal, 2-methyl-2-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

